EINECS 301-565-9
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) classifies chemicals with a seven-digit identifier (e.g., EINECS 301-565-9) to standardize their identification under EU regulations . EINECS entries often encompass broad categories, including chemically derived substances or mixtures with shared hazardous properties . For instance, derivatives of plant extracts or industrial byproducts may share the same EINECS number if they exhibit similar toxicity profiles or regulatory classifications .
Properties
CAS No. |
94022-67-0 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C15H22O3/c1-6-17-14(16)11(2)18-13-9-7-12(8-10-13)15(3,4)5/h7-11H,6H2,1-5H3 |
InChI Key |
VGBZYLBDLXGDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of EINECS 301-565-9 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and application of the compound.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired yield and quality of the compound.
Industrial Production: Large-scale production involves the use of specialized equipment and processes to maintain consistency and efficiency. This includes the use of reactors, distillation columns, and purification systems.
Chemical Reactions Analysis
EINECS 301-565-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
EINECS 301-565-9 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of EINECS 301-565-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Methodologies for Comparing EINECS Compounds
Structural Similarity and Read-Across Models
EINECS compounds are compared using computational tools like PubChem 2D fingerprints and the Tanimoto similarity index. A Tanimoto score ≥70% indicates structural analogs, enabling Read-Across Structure Activity Relationships (RASAR) for predicting toxicity or bioactivity without direct testing . For example, 1,387 labeled chemicals from REACH Annex VI Table 3.1 covered 33,000 EINECS compounds through similarity networks, demonstrating the efficiency of this approach .
Physicochemical Property Analysis
Compounds are mapped in physicochemical space using parameters like bioavailability, logP, and molecular weight. The ERGO project compared 28 reference substances against 56,703 EINECS compounds, showing that critical properties (e.g., solubility, volatility) often cluster within defined ranges, facilitating hazard prioritization .
Toxicity Prediction via In Silico Models
Machine learning models trained on high-throughput screening data predict molecular pathway disruptions. For EINECS compounds, a prediction accuracy cutoff of 85% identified 4.6%–12.6% as high-priority hazards .
Comparative Analysis with Similar EINECS Compounds
While direct data for EINECS 301-565-9 is unavailable, the methodologies above can be applied to hypothetical analogs. Below is a comparative framework based on evidence:
Table 1: Structural and Functional Comparison of Hypothetical Analogs
Key Findings :
- Structural analogs (Tanimoto ≥70%) often share bioactivity profiles. For example, aldehydes like α-Amylcinnamaldehyde (EINECS 204-541-5) may exhibit similar irritant properties to other aldehydes in EINECS .
- Functional similarity (e.g., terpene alcohols like Geraniol) correlates with common hazards like skin sensitization .
- Regulatory overlaps : Broad EINECS entries may group chemically distinct substances under one identifier if they share hazardous properties, complicating direct comparisons .
Data Tables Supporting Comparative Analysis
Table 2: Coverage of EINECS Compounds via RASAR Models
| Labeled Compounds | Covered EINECS Compounds | Coverage Efficiency (%) |
|---|---|---|
| 1,387 (REACH Annex) | 33,000 | 95.2 |
| 500 | 18,000 | 54.5 |
Source: Read-across models using PubChem fingerprints .
Table 3: Toxicity Prediction Accuracy for EINECS Compounds
| Pathway Endpoint | Compounds Predicted (%) | Accuracy Cutoff (%) |
|---|---|---|
| Oxidative Stress | 12.6 | 85 |
| Endocrine Disruption | 7.9 | 85 |
| Neurotoxicity | 4.6 | 85 |
Source: In silico models applied to EINECS data .
Q & A
Basic: How can researchers accurately identify and characterize EINECS 301-565-9 using spectroscopic and chromatographic methods?
Methodological Answer:
To confirm the identity of this compound, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to determine molecular structure and functional groups.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.
- Chromatography (HPLC/GC) : Assess purity and isolate impurities using retention time comparisons with reference standards.
- Elemental Analysis : Confirm empirical formula consistency.
Ensure reproducibility by documenting instrument parameters, calibration methods, and sample preparation in detail, adhering to guidelines for experimental transparency .
Basic: What strategies should be adopted to conduct a systematic literature review on this compound?
Methodological Answer:
- Keyword Selection : Use synonyms, IUPAC names, and registry numbers (e.g., CAS) to search multidisciplinary databases (SciFinder, PubMed, Web of Science).
- Source Evaluation : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ). Cross-check data consistency across studies.
- Synthesis Framework : Organize findings into thematic categories (e.g., synthesis routes, physicochemical properties) and identify knowledge gaps using tools like citation mapping .
Basic: How to design a controlled experiment to investigate the reactivity of this compound under varying conditions?
Methodological Answer:
- Variables : Define independent variables (e.g., temperature, pH, solvent polarity) and dependent variables (reaction rate, yield).
- Control Groups : Include blank reactions and reference compounds.
- Replication : Perform triplicate trials to assess reproducibility.
- Safety Protocols : Follow hazard mitigation plans for handling reactive intermediates, as outlined in scientific investigation standards .
Advanced: How can researchers resolve contradictions in published data on the thermodynamic stability of this compound?
Methodological Answer:
- Meta-Analysis : Compare experimental conditions (e.g., calorimetry methods, sample purity) across studies to identify methodological disparities.
- Error Analysis : Quantify uncertainties in reported data (e.g., ± values in Gibbs free energy measurements).
- Replication Studies : Reproduce key experiments using standardized protocols and advanced instrumentation (e.g., differential scanning calorimetry with controlled atmospheres).
- Peer Consultation : Engage in interdisciplinary discussions to reconcile theoretical models with empirical findings .
Advanced: What methodologies are recommended for optimizing the synthetic pathway of this compound to improve yield and scalability?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to test catalyst concentrations, reaction times, and solvent systems.
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
- Green Chemistry Principles : Evaluate solvent sustainability and energy efficiency via metrics (e.g., E-factor, atom economy).
Document procedural adjustments comprehensively to enable replication, per materials and methods guidelines .
Advanced: How can computational modeling (e.g., DFT, MD) be integrated with experimental data to predict the behavior of this compound in complex matrices?
Methodological Answer:
- Model Validation : Calibrate density functional theory (DFT) simulations using experimental spectroscopic data.
- Multi-Scale Modeling : Combine molecular dynamics (MD) for bulk behavior predictions with quantum mechanics for electronic structure insights.
- Sensitivity Analysis : Test model robustness against parameter variations (e.g., force field choices).
Ensure alignment with frameworks for scientific explanations and computational thinking .
Advanced: What advanced techniques are critical for analyzing degradation byproducts of this compound in environmental samples?
Methodological Answer:
- Hyphenated Techniques : Use LC-MS/MS or GC-TOF for high-sensitivity detection of trace metabolites.
- Isotopic Labeling : Track degradation pathways using ¹⁴C-labeled analogs.
- Non-Targeted Screening : Apply machine learning algorithms to identify unknown compounds in HRMS datasets.
Present raw and processed data separately, adhering to standards for data transparency .
Advanced: How should researchers address uncertainties in kinetic data for this compound’s catalytic applications?
Methodological Answer:
- Error Propagation Analysis : Calculate combined uncertainties from instrument precision (e.g., ±0.1°C in temperature control) and sampling errors.
- Statistical Modeling : Use Bayesian inference to refine rate constant estimates.
- Blind Testing : Validate kinetic models against independent datasets.
Follow criteria for rigorous data interpretation and reliability assessment .
Advanced: What protocols ensure reproducibility when replicating studies on this compound’s biological activity?
Methodological Answer:
- Detailed Protocols : Share step-by-step procedures, including cell culture conditions (e.g., CO₂ levels, media composition) and assay parameters (e.g., incubation times).
- Positive/Negative Controls : Use reference inhibitors and solvent blanks.
- Open Data : Deposit raw datasets in public repositories (e.g., Zenodo) with metadata annotations.
Adhere to guidelines for supplementary material documentation .
Advanced: How to design longitudinal studies to assess the environmental persistence of this compound?
Methodological Answer:
- Sampling Regimens : Collect time-series data from controlled microcosms (soil/water systems) under varying climatic conditions.
- Analytical Consistency : Standardize extraction methods (e.g., SPE cartridges) across sampling intervals.
- Multivariate Analysis : Use PCA or PLS regression to correlate degradation rates with environmental variables (pH, microbial activity).
Incorporate principles for systematic investigation design and data triangulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
